molecular formula C17H22N2O3S2 B6964427 N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide

N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide

Cat. No.: B6964427
M. Wt: 366.5 g/mol
InChI Key: VQDKBIZCLKJZQC-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-aminobenzothiophene with appropriate reagents to form the benzothiophene ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methanesulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methanesulfonamide group may contribute to its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-3-19(24(2,21)22)14-8-10-18(11-9-14)17(20)16-12-13-6-4-5-7-15(13)23-16/h4-7,12,14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKBIZCLKJZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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